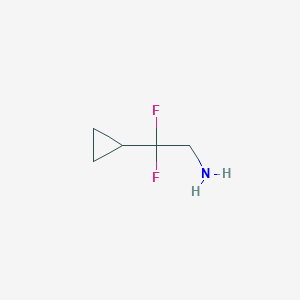

2-Cyclopropyl-2,2-difluoroethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclopropylamine with difluoroethane derivatives. One common method includes the nucleophilic substitution reaction where cyclopropylamine reacts with 2,2-difluoroethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropyl amines.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

The applications of 2-Cyclopropyl-2,2-difluoroethan-1-amine are detailed below, based on the provided search results:

Scientific Research Applications

This compound (CID 67529745) is a chemical compound with the molecular formula C5H9F2N . While the search results do not explicitly detail the applications of this specific compound, they do provide contexts in which similar compounds are used, suggesting potential applications .

1. As a building block in synthesizing inhibitors:

- HIV Replication Inhibitors The compound is likely used as an intermediate in the synthesis of human immunodeficiency virus (HIV) replication inhibitors .

- Beta-Secretase (BACE1) Inhibitors It can be used in developing BACE1 inhibitors for treating Alzheimer's disease. The introduction of a cyclopropyl group in similar compounds has shown promising results in BACE1 inhibition .

2. Pharmaceutical Research:

- Bioactive compound synthesis It can be employed in synthesizing bioactive compounds with potential medicinal applications .

- PARP1 and PARP2 Inhibitors It is used in creating phthalazine derivatives that act as inhibitors of PARP1 and PARP2, useful for treatment .

- Organic Buffer Used as an organic buffer for biological and biochemical applications .

3. Modulation of Potency and Selectivity:

- Impact of Cyclopropyl and Difluoromethyl Groups Research indicates that introducing a cyclopropyl unit is well-tolerated and can enhance potency. Adding a difluoromethyl group can improve BACE1 CFA potency .

- hERG studies The compound is used in measured IC50 in hERG-expressing CHO cells .

4. Green Technologies

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoroethylamine: Similar in structure but lacks the cyclopropyl group.

1-Cyclopropyl-2,2-difluoroethan-1-amine: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

2-Cyclopropyl-2,2-difluoroethan-1-amine is unique due to the presence of both cyclopropyl and difluoro groups, which impart distinct chemical and biological properties

Biological Activity

2-Cyclopropyl-2,2-difluoroethan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

With a molecular weight of approximately 157.59 g/mol, it features a cyclopropyl group attached to a difluoroethanamine structure. The presence of the difluoromethyl group enhances its chemical reactivity and biological activity, making it a candidate for various applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amine group allows for the formation of hydrogen bonds and electrostatic interactions with active sites on enzymes, influencing their catalytic activity. Notably, the compound has shown potential as an inhibitor of β-secretase (BACE1), which is significant in Alzheimer's disease research .

Interaction with BACE1

Research indicates that analogs of this compound exhibit varying degrees of potency against BACE1. The introduction of cyclopropyl and difluoromethyl groups has been linked to improved binding affinity and selectivity for this enzyme, which is crucial for the development of Alzheimer's therapeutics .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BACE1 activity. The following table summarizes key pharmacological data from various studies:

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) | WCA IC50 (nM) | MDR Efflux Ratio |

|---|---|---|---|---|---|

| This compound | 0.078 | 0.228 | >100 | 0.024 | 3.2 |

These results indicate a strong potency against BACE1 compared to other related compounds, suggesting its potential as a lead candidate in drug development .

Case Studies

A notable study involved the synthesis and evaluation of various cyclopropylamine derivatives, including this compound. The findings revealed that modifications to the cyclopropyl group significantly affected biological activity and metabolic stability. For instance, compounds with enhanced lipophilicity due to fluorination demonstrated improved brain penetration capabilities, which is desirable for central nervous system-targeted therapies .

Therapeutic Potential

Due to its unique properties, this compound is being explored for various therapeutic applications:

Potential Applications:

- Alzheimer's Disease Treatment: As a BACE1 inhibitor.

- Antidepressants: Investigated for its role in modulating neurotransmitter systems.

- Antimicrobial Agents: Preliminary studies suggest efficacy against certain pathogens.

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

2-cyclopropyl-2,2-difluoroethanamine |

InChI |

InChI=1S/C5H9F2N/c6-5(7,3-8)4-1-2-4/h4H,1-3,8H2 |

InChI Key |

DYHBAWLEZMQMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CN)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.